molecular formula C15H9Cl2F3N2 B352584 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 478030-56-7

1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B352584
CAS No.: 478030-56-7
M. Wt: 345.1g/mol
InChI Key: ALASZAIAGVQNFJ-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and 2-(trifluoromethyl)benzodiazole.

    Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with the 2-(trifluoromethyl)benzodiazole in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(trifluoromethyl)-1H-1,3-benzodiazole: Lacks the dichlorophenyl group, affecting its reactivity and applications.

Uniqueness

1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N2/c16-10-6-5-9(7-11(10)17)8-22-13-4-2-1-3-12(13)21-14(22)15(18,19)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALASZAIAGVQNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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